1-Ethynyl-1-cyclohexanol is an acetylenic alcohol with the molecular formula and a CAS number of 78-27-3. This compound features a cyclohexane ring with an ethynyl group attached to one of its carbons, making it structurally unique. It has a melting point of 28°C and a boiling point of approximately 179.75°C at standard atmospheric pressure . The compound is known for its versatility in various applications, particularly in the fields of silicones, plastics, and life sciences.
The specific mechanism of action of 1-Ethynylcyclohexanol is not well-understood. However, its structural similarity to ethinamate suggests it might interact with similar targets in the nervous system. Ethinamate is known to act on GABA (gamma-aminobutyric acid) receptors, enhancing their inhibitory effects, which leads to sedation, muscle relaxation, and anticonvulsant properties []. 1-Ethynylcyclohexanol might mimic these effects to some extent.
These reactions are significant for synthesizing derivatives that may have enhanced properties or specific functionalities.
1-Ethynyl-1-cyclohexanol can be synthesized through several methods, including:
These methods highlight the compound's accessibility for various industrial applications.
1-Ethynyl-1-cyclohexanol finds uses across multiple industries:
Interaction studies involving 1-ethynyl-1-cyclohexanol primarily focus on its role as a catalyst inhibitor. Research indicates that it effectively inhibits platinum catalysts used in silicone formulations, which is crucial for ensuring consistent product quality. Further studies may explore its interactions with biological systems to assess potential therapeutic applications.
Several compounds share structural similarities with 1-ethynyl-1-cyclohexanol. Here are some notable examples:
Compound Name | Structure Type | Key Features |
---|---|---|
2-Ethynylcyclohexanol | Acetylenic Alcohol | Similar reactivity but different substitution patterns |
Phenylacetylene | Acetylenic Compound | Exhibits distinct physical properties and reactivity |
3-Hydroxybutyne | Alkyne Alcohol | Shares alkyne characteristics but differs in functional groups |
The uniqueness of 1-ethynyl-1-cyclohexanol lies in its cyclohexane ring combined with an ethynyl group, which imparts specific chemical properties that are advantageous in silicone chemistry and other applications. Its ability to act as a catalyst inhibitor distinguishes it from other acetylenic compounds.
The synthesis of 1-ethynyl-1-cyclohexanol has evolved considerably since its initial development in the mid-20th century. Traditional approaches focused on the nucleophilic addition of acetylide ions to cyclohexanone. One of the earliest documented methods involved the reaction of cyclohexanone with sodium acetylide in liquid ammonia, followed by an acidic work-up. This classical route established the foundation for subsequent synthetic developments but was limited by handling difficulties associated with the hazardous acetylide reagents.
In the 1950s, significant advancements were made with the development of improved procedures documented in Organic Syntheses. These methods addressed safety concerns and improved yields, making the production of 1-ethynyl-1-cyclohexanol more accessible for laboratory and industrial applications. The evolution of these synthetic pathways reflects broader trends in organic chemistry toward safer and more efficient processes.
An attractive alternative procedure developed in later years employed the potassium salt of tert-amyl alcohol, achieving yields of 80-90%. This represented a significant improvement over previous methods in terms of both efficiency and operational simplicity.
The direct ethynylation of cyclohexanone represents one of the most straightforward approaches to synthesizing 1-ethynyl-1-cyclohexanol. This reaction typically employs metal-catalyzed processes to facilitate the addition of the acetylenic moiety.
Modern catalytic methods have significantly improved the efficiency and selectivity of ethynylation reactions. Transition metal catalysts, particularly those based on ruthenium complexes, have demonstrated remarkable activity in promoting the transformation. For instance, ruthenium chloride catalysts have been employed to facilitate the acetylation of 1-ethynyl-1-cyclohexanol at room temperature, demonstrating the versatility of this compound in metal-catalyzed transformations.
The reaction of ruthenium complexes with 1-ethynyl-1-cyclohexanol has been extensively studied, revealing unique activation pathways. For example, the reaction of [RuCl(η5-C9H7)(PPh3)2] with 1-ethynyl-1-cyclohexanol in the presence of NaPF6 in refluxing methanol yields allenylidene complexes through an unprecedented coupling mechanism. This highlights the rich chemistry accessible through metal-catalyzed transformations of this compound.
The use of high-pressure acetylene represents an important approach for the industrial synthesis of 1-ethynyl-1-cyclohexanol. These methods require specialized equipment and careful attention to safety considerations due to the potentially explosive nature of acetylene under pressure.
Successful implementation of high-pressure acetylene reactions requires consideration of several key factors:
The industrial application of high-pressure acetylene for synthesizing 1-ethynyl-1-cyclohexanol typically employs pressures around 10 bar, which requires equipment capable of tolerating pressures approaching 300 bar to ensure adequate safety margins. These techniques, while demanding in terms of infrastructure and safety measures, enable efficient large-scale production.
Several alternative routes to 1-ethynyl-1-cyclohexanol have been developed to address specific challenges in synthesis or to provide access to derivatives with modified properties.
One notable approach involves the deprotection of 1-(2-trimethylsilyl-1-ethynyl)cyclohexanol in tetrahydrofuran under an argon atmosphere. This method employs silyl-protected alkynes as intermediates, offering advantages in terms of handling stability and reaction selectivity. The general procedure involves:
Byproduct management represents a critical aspect of 1-ethynyl-1-cyclohexanol synthesis, particularly in industrial settings. The generation of waste streams containing unreacted starting materials, catalyst residues, and side products necessitates careful consideration of purification and waste treatment strategies. Common approaches include:
Acute Toxic;Irritant